molecular formula C11H11Cl2N3O2 B4898799 N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide

N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide

Cat. No. B4898799
M. Wt: 288.13 g/mol
InChI Key: JAHTWULXGTVXTC-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as DCPA, is a synthetic compound that has been widely used in the field of agricultural science as a herbicide. It is a member of the hydrazinecarboxamide family of chemicals and is known for its potent weed-killing properties. In recent years, DCPA has gained increasing attention from researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. By inhibiting this enzyme, N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide disrupts the normal functioning of the chloroplasts in plant cells, leading to a reduction in photosynthesis and ultimately, plant death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to have a number of biochemical and physiological effects on plants. These include the inhibition of chlorophyll synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. Additionally, N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to have effects on the soil microbiome, potentially altering the microbial community and affecting nutrient cycling.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potency as a herbicide, which allows for the effective inhibition of plant growth. Additionally, N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential toxicity to non-target organisms, including humans. Careful handling and disposal procedures must be followed to minimize the risk of exposure.

Future Directions

There are several potential future directions for research involving N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of new herbicides based on the structure of N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, with improved efficacy and reduced toxicity. Additionally, the effects of N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide on soil microbiota and nutrient cycling could be further investigated, as well as its potential as a tool for studying plant growth and development. Finally, the potential impacts of N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide on human health and the environment should be further explored to ensure safe use and disposal practices.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form 3,4-dichlorophenyl oxalyl chloride. This intermediate is then reacted with isopropyl hydrazine to form the final product, N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. The synthesis method is relatively simple and can be performed in a laboratory setting using standard equipment and reagents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been used in scientific research as a tool to study the physiological and biochemical effects of herbicides on plants. It has been shown to inhibit the growth of various plant species, making it a useful tool for studying plant growth and development. Additionally, N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been used to investigate the mechanisms of action of herbicides and to develop new herbicides with improved efficacy.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-(propan-2-ylideneamino)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-6(2)15-16-11(18)10(17)14-7-3-4-8(12)9(13)5-7/h3-5H,1-2H3,(H,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHTWULXGTVXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-N'-(propan-2-ylideneamino)oxamide

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